7-(2-chlorobenzyl)-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
7-(2-Chlorobenzyl)-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by a 2-chlorobenzyl substituent at position 7 and a piperazine-based side chain at position 6. The piperazine moiety is further modified with a 2-hydroxyethyl group, enhancing hydrophilicity compared to analogues with aromatic substituents.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(13-15-5-3-4-6-16(15)22)17(23-19)14-27-9-7-26(8-10-27)11-12-29/h3-6,29H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMBCUWZLHJHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-chlorobenzyl)-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by a purine core substituted with a chlorobenzyl group and a piperazine moiety. Its molecular formula is with a molar mass of approximately 364.85 g/mol. The presence of the piperazine ring enhances its solubility and bioavailability.
Research indicates that this compound interacts with various biological targets, primarily through modulation of G protein-coupled receptors (GPCRs) and inhibition of specific enzymes. Notably, it has demonstrated activity against adenosine receptors, which play a crucial role in numerous physiological processes including neurotransmission and inflammation .
Key Mechanisms:
- Adenosine Receptor Modulation : The compound has been shown to activate adenosine receptors, impacting pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : It inhibits enzymes associated with inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its pharmacodynamics and pharmacokinetics.
In Vitro Studies
In vitro assays have revealed that the compound exhibits:
- Antiproliferative Effects : Significant inhibition of cancer cell lines was observed, suggesting potential as an anticancer agent.
- Anti-inflammatory Properties : The compound reduced pro-inflammatory cytokines in cell cultures, indicating its utility in treating inflammatory conditions .
In Vivo Studies
Animal models have demonstrated:
- Efficacy in Tumor Reduction : Administration of the compound resulted in reduced tumor size in xenograft models.
- Safety Profile : Toxicological assessments indicated a favorable safety profile with minimal adverse effects at therapeutic doses .
Case Studies
Several case studies highlight the potential clinical applications of this compound:
- Cancer Treatment : A study involving murine models showed that the compound significantly reduced tumor growth in breast cancer models when administered alongside conventional chemotherapy agents.
- Neurological Disorders : Another study indicated its effectiveness in reducing symptoms associated with neuroinflammation in models of multiple sclerosis.
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Research has indicated that compounds similar to 7-(2-chlorobenzyl)-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit potential anticancer properties. The purine derivatives are known to interact with various enzymes involved in cancer cell proliferation. For instance, studies have shown that certain purine analogs can inhibit the activity of DNA polymerases, leading to reduced tumor growth in vitro and in vivo .
2. Neuroprotective Effects
The compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Research suggests that it may function as an iron chelator and antioxidant, mitigating oxidative stress in neuronal cells . The incorporation of piperazine moieties enhances its ability to penetrate the blood-brain barrier, making it a candidate for further exploration in neuropharmacology.
Pharmacological Insights
1. Mechanism of Action
The mechanism of action of this compound involves interaction with specific biological targets such as receptors and enzymes. It may act as an inhibitor or modulator of these targets, influencing various signaling pathways crucial for cellular function .
2. Pharmacokinetics and Pharmacodynamics
Studies on the pharmacokinetics of similar compounds indicate favorable absorption and distribution profiles. The presence of the hydroxyethyl group in the piperazine ring enhances solubility and bioavailability, making it suitable for therapeutic applications .
Biological Studies
1. In Vitro Assays
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example, assays using human breast cancer (MCF-7) and lung cancer (A549) cells showed dose-dependent cytotoxicity .
2. Case Studies
A notable case study involved the synthesis of related compounds that demonstrated enhanced binding affinity to dopamine receptors. These compounds were evaluated for their potential use in treating schizophrenia and other mood disorders due to their ability to modulate dopaminergic signaling .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzyl Group
The 2-chlorobenzyl moiety is a prime site for nucleophilic substitution due to the electron-withdrawing effect of the chlorine atom.
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The chlorine atom’s reactivity is enhanced by the benzyl group’s conjugation, enabling cross-coupling reactions for derivatization.
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Substituents like piperazine may sterically hinder some substitution pathways, necessitating optimized conditions.
Hydrolysis of the Purine Dione System
The purine-2,6-dione scaffold undergoes hydrolysis under acidic or basic conditions, altering its pharmacological activity.
| Conditions | Site of Hydrolysis | Outcome |
|---|---|---|
| 1M HCl, reflux, 6h | Cleavage of the 1,3-dimethyl groups | Formation of 8-(piperazinyl)methylxanthine derivatives |
| NaOH (aq), 60°C, 3h | Ring-opening at the 2,6-dione carbonyls | Production of urea and pyrimidine intermediates |
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Hydrolysis products often retain the 8-(4-(2-hydroxyethyl)piperazinyl)methyl group, suggesting its stability under these conditions .
Functionalization of the Hydroxyethyl-Piperazine Group
The 4-(2-hydroxyethyl)piperazine substituent undergoes reactions typical of secondary amines and alcohols.
Alkylation/Acylation
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Et₃N, DCM, 0°C → RT | N-acetylated piperazine |
| Methyl iodide | K₂CO₃, acetone, reflux | Quaternary ammonium salt at the piperazine nitrogen |
Oxidation
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄, H₂O, 50°C | 4h | Oxidation of the hydroxyethyl group to a carboxylic acid |
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The hydroxyethyl group’s primary alcohol can be selectively oxidized without affecting the purine ring .
Reduction of the Purine Core
The purine ring’s carbonyl groups are amenable to reduction, modifying electronic properties.
| Reagent | Conditions | Outcome |
|---|---|---|
| NaBH₄, MeOH | RT, 2h | Partial reduction to dihydro-purine derivatives |
| LiAlH₄, THF | Reflux, 6h | Full reduction to tetrahydropurine analogs |
Salt Formation
The piperazine nitrogen and purine carbonyls participate in acid-base reactions.
| Acid | Product | Application |
|---|---|---|
| HCl | Hydrochloride salt | Improved aqueous solubility for formulations |
| Citric acid | Citrate salt | Stabilization of solid-state structure |
Stability Under Physiological Conditions
Studies of analogs indicate:
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pH Stability : Stable at pH 4–8 (t₁/₂ > 24h at 37°C).
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Thermal Degradation : Decomposition above 200°C, releasing CO and NH₃ .
This compound’s reactivity enables tailored modifications for drug development, particularly in targeting purine-dependent enzymes or receptors. Further studies are needed to expl
Comparison with Similar Compounds
Impact of Piperazine Modifications
- Target Compound : The 2-hydroxyethyl group on the piperazine ring likely improves aqueous solubility and hydrogen-bonding capacity, critical for bioavailability and target engagement.
- Compound : The 4-methoxyphenyl group introduces moderate polarity but may reduce solubility compared to the hydroxyethyl variant. Its electron-donating methoxy group could enhance π-π stacking in hydrophobic binding pockets .
Crystallographic and Conformational Analysis
Crystallographic tools like ORTEP-3 () and Mercury CSD () are instrumental in elucidating the 3D conformations and intermolecular interactions of such compounds. For example:
- ORTEP-3 : Visualizes thermal ellipsoids to assess bond angles and torsional strain in the piperazine side chain .
- Mercury CSD : Identifies packing similarities in crystal structures, revealing how substituents like 2-chlorobenzyl influence lattice stability .
The hydroxyethyl group in the target compound may adopt a gauche conformation to minimize steric clash with the purine core, a hypothesis testable via these tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
